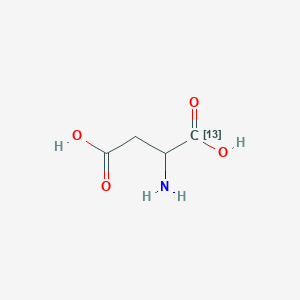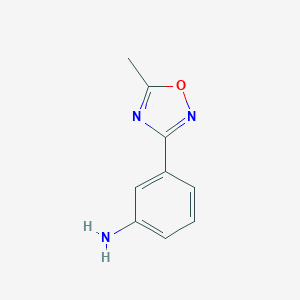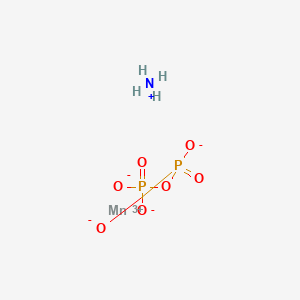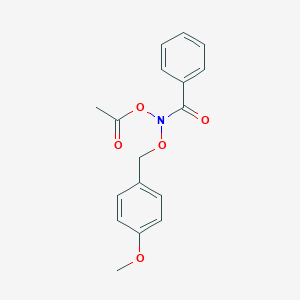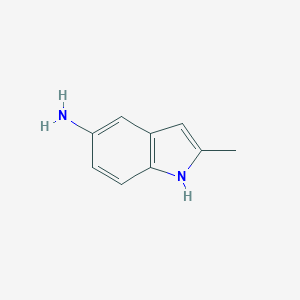
Oct-2-ynal
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oct-2-ynal can be synthesized through several methods. One common approach involves the partial reduction of 2-octynoic acid. This process typically employs a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound. Another method involves the oxidation of 2-octyn-1-ol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of oct-2-yn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the dehydrogenation reaction. The resulting product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oct-2-ynal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to oct-2-ynoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to oct-2-yn-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: this compound can participate in nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary alcohols.
Cyclization: The compound can undergo cyclization reactions in the presence of catalysts like nickel (Ni) to form cyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Grignard reagents (RMgX)
Cyclization: Nickel (Ni) catalysts
Major Products Formed
Oxidation: Oct-2-ynoic acid
Reduction: Oct-2-yn-1-ol
Addition: Secondary alcohols
Cyclization: Cyclic compounds
Wissenschaftliche Forschungsanwendungen
Oct-2-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: this compound is employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of oct-2-ynal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group in this compound is highly reactive, allowing it to participate in nucleophilic addition reactions. The triple bond in the alkyne moiety also makes it susceptible to addition reactions with electrophiles. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Oct-2-ynal can be compared with other alkyne aldehydes, such as hex-2-ynal and dec-2-ynal. While these compounds share similar structural features, this compound is unique due to its specific chain length and the position of the triple bond. This uniqueness influences its reactivity and the types of reactions it can undergo. For example, hex-2-ynal has a shorter carbon chain, which may affect its solubility and volatility compared to this compound. Similarly, dec-2-ynal has a longer carbon chain, which can impact its physical properties and reactivity.
List of Similar Compounds
- Hex-2-ynal
- Dec-2-ynal
- 2-Butynal
- 3-Hexynal
Eigenschaften
IUPAC Name |
oct-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGWLGPIZCNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171593 | |
| Record name | Oct-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-68-0 | |
| Record name | 2-Octynal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-2-ynal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-2-ynal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Octynal used in the synthesis of complex molecules?
A1: 2-Octynal serves as a valuable building block in the synthesis of more complex molecules. One example is its use in the production of chirally labeled linoleic acid isomers. A study by [] demonstrates the conversion of 2-Octynal to (1S)-[1-2H]oct-2-yn-1-ol using fermenting bakers' yeast. This chiral alcohol then serves as a precursor for synthesizing both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid through a series of reactions, including copper-catalyzed coupling and catalytic semi-hydrogenation.
Q2: Can you elaborate on the role of 2-Octynal in the synthesis of tetrasubstituted phenols?
A2: 2-Octynal participates in a Michael addition-aldol cyclization sequence to efficiently produce tetrasubstituted phenols []. Reacting the sodium salt of dimethyl 1,3-acetonedicarboxylate with 2-Octynal under mild conditions in THF yields dimethyl 2-hydroxy-4-pentylbenzene-1,3-dicarboxylate. This method provides a convenient one-pot synthesis route for this class of compounds, highlighting the versatility of 2-Octynal as a reagent.
Q3: Are there examples of 2-Octynal being used in the synthesis of natural products?
A3: Yes, 2-Octynal plays a key role in the enantioselective synthesis of (R)-(-)-argentilactone, a natural product []. The process involves an asymmetric allylboration of 2-Octynal with (+)-B-allyldiisopinocampheylborane, followed by stereoselective hydrogenation and conversion to the corresponding acrylic ester. A ring-closing metathesis reaction using Grubbs' catalyst then furnishes the target molecule. This synthesis highlights the utility of 2-Octynal in constructing complex natural products with high stereoselectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)




